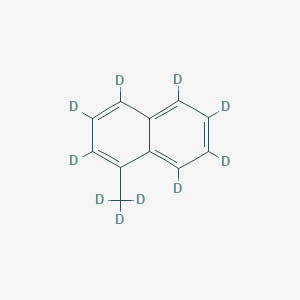

1-Methylnaphthalene-d10

Description

Significance of Stable Isotope Labeling in Contemporary Environmental and Chemical Sciences

Stable isotope labeling is a transformative technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. musechem.com This process has become indispensable across various scientific fields, including environmental and chemical sciences, because it allows scientists to trace the pathways and transformations of molecules within complex systems. adesisinc.comsilantes.com By substituting atoms with their heavier, isotopically enriched counterparts, researchers can differentiate the labeled compound from its naturally occurring form using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. adesisinc.comsilantes.com

The key advantage of this method is that the chemical properties of the molecule remain nearly identical, ensuring that its behavior in physical, chemical, and biological processes mimics that of the unlabeled compound. nih.gov This enhanced analytical precision allows for the elucidation of complex molecular structures and reaction mechanisms with greater confidence. adesisinc.com

In environmental science, stable isotope labeling is crucial for tracking pollutants, understanding nutrient cycles, and studying ecological interactions. musechem.comadesisinc.comsilantes.com For instance, it enables the tracing of engineered nanomaterials to distinguish them from their natural counterparts and to quantify them in intricate environmental matrices. nih.gov This capability is vital for assessing the environmental impact of various substances and for developing effective conservation and remediation strategies. adesisinc.com In chemical research, it is instrumental in investigating reaction kinetics, metabolic pathways, and drug metabolism, thereby accelerating development and innovation in fields ranging from pharmaceuticals to material science. musechem.comadesisinc.com

Overview of 1-Methylnaphthalene-d10 as a Prototypical Stable Isotope Labeled Compound in Research

Among the vast array of labeled compounds, deuterated polycyclic aromatic hydrocarbons (PAHs) are of particular importance. PAHs are a class of organic compounds, some of which are known pollutants and carcinogens. acs.orgdiva-portal.org Deuterated PAHs, where hydrogen atoms (¹H) are replaced by their stable isotope deuterium (B1214612) (²H or D), serve as ideal internal standards and tracers for their non-deuterated analogs in environmental and toxicological studies. nih.gov They allow for the accurate quantification of native PAHs in complex samples like soil, water, and air.

This compound is a prime example of a deuterated PAH used extensively in advanced chemical research. chemicalbook.com It is the isotopically labeled version of 1-methylnaphthalene (B46632), a PAH derived from sources like coal tar, wood smoke, and asphalt. isotope.com By using this compound, researchers can precisely measure the concentration of its unlabeled, and potentially harmful, counterpart in various environmental samples. fraunhofer.de For example, it has been used in the development of gas chromatography/mass spectrometry (GC/MS) methods for the analysis and source identification of PAHs and their alkylated derivatives. diva-portal.org The distinct mass of this compound allows it to be easily identified by mass spectrometry, making it an excellent internal standard for quantitative analysis.

The physical and chemical properties of this compound are well-characterized, ensuring its reliability in research applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 38072-94-5 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₁₀D₇CD₃ | isotope.comsigmaaldrich.com |

| Molecular Weight | 152.26 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Liquid | sigmaaldrich.com |

| Boiling Point | 240-243 °C | chemicalbook.comsigmaaldrich.com |

| Density | 1.070 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.614 | chemicalbook.comsigmaaldrich.com |

| Isotopic Purity | 98 atom % D | sigmaaldrich.com |

A study focusing on odorous and potentially harmful substances in acrylic paints utilized a detailed analytical method to quantify various compounds, including 1-methylnaphthalene. fraunhofer.de In such research, this compound would be an ideal internal standard added to the samples to ensure accurate quantification of the native 1-methylnaphthalene present. The known concentration of the deuterated standard helps to correct for any loss of analyte during sample preparation and analysis.

Table 2: Research Findings on 1-Methylnaphthalene in Acrylic Paint

| Finding | Details | Source |

|---|---|---|

| Detection in Samples | 1-Methylnaphthalene was detected in three out of ten black acrylic paint samples analyzed. | fraunhofer.de |

| Concentration Range | The concentrations of naphthalene (B1677914) and its methylated derivatives (including 1-methylnaphthalene) ranged from 0.012 mg/kg to 12.5 mg/kg. | fraunhofer.de |

| Associated Odor | Naphthalene and its derivatives were linked to repelling or unpleasant odors described as "mothball-like". | fraunhofer.de |

The use of deuterated standards like this compound is fundamental to the reliability of such environmental and product safety studies, showcasing the indispensable role of stable isotope labeling in modern science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,7-heptadeuterio-8-(trideuteriomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-8H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUYECUOLPXSFR-UZHHFJDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2C([2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480545 | |

| Record name | 1-Methylnaphthalene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38072-94-5 | |

| Record name | 8-(Methyl-d3)naphthalene-1,2,3,4,5,6,7-d7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38072-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylnaphthalene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38072-94-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Fidelity Assessment of 1 Methylnaphthalene D10

Deuteration Pathways for the Preparation of 1-Methylnaphthalene-d10

The preparation of this compound involves the substitution of all ten hydrogen atoms of the 1-methylnaphthalene (B46632) molecule with deuterium (B1214612) atoms. This is typically achieved through hydrogen-deuterium (H-D) exchange reactions under specific conditions.

A primary and effective method for synthesizing this compound involves the use of deuterium oxide (D₂O) as the deuterium source, often in the presence of a catalyst. fishersci.sechemicalbook.com The non-labeled starting material, 1-methylnaphthalene, is treated with D₂O and a deuterated base, such as sodium deuteroxide (NaOD), to facilitate the H-D exchange. fishersci.sethermofisher.kr

Research on the closely related isomer, 2-methylnaphthalene (B46627), provides significant insight into this process. Studies have shown that heating 2-methylnaphthalene in pressurized D₂O at high temperatures (200–450 °C) can achieve high deuteration efficiency. rsc.org The use of base catalysts like sodium deuteroxide (NaOD), sodium hydroxide (B78521) (NaOH), or sodium carbonate (Na₂CO₃) has been found to yield highly repeatable results. rsc.org The mechanism for base-catalyzed deuteration involves the abstraction of acidic protons from the organic molecule by the base, followed by an exchange with deuterium from the D₂O solvent. nih.gov

Other reported methods for the deuteration of aromatic compounds, which could be applicable to 1-methylnaphthalene, include using a strong acid system like boron trifluoride mixed with deuterium oxide or employing electrolysis of glucose in D₂O with a graphene oxide membrane to generate the active deuterium species. rsc.org

The goal of the synthesis is to achieve perdeuteration, meaning the replacement of all hydrogen atoms on both the naphthalene (B1677914) ring system and the methyl group. The efficiency of this incorporation is a critical measure of the synthetic success.

Studies on the deuteration of 2-methylnaphthalene in supercritical D₂O have demonstrated that reaction efficiencies can reach as high as 100% at 450 °C with base catalysis. rsc.org With NaOD as the catalyst, over 50% of the initial 2-methylnaphthalene was successfully perdeuterated under optimal conditions. rsc.org The process ensures deuteration at all possible positions: the seven aromatic protons and the three aliphatic protons of the methyl group, resulting in the target molecule, C₁₀D₇CD₃. isotope.com Commercially available this compound typically features an isotopic purity of 98 atom % D, indicating a very high degree of deuterium incorporation. sigmaaldrich.comsigmaaldrich.comlgcstandards.com The extent of deuteration can be quantitatively measured by comparing the relative areas of aromatic and aliphatic proton signals in the Nuclear Magnetic Resonance (NMR) spectra of the product.

Utilization of Deuterium Oxide and Deuterated Reagents in Synthesis

Advanced Spectroscopic and Mass Spectrometric Techniques for Isotopic Characterization

To confirm the successful synthesis of this compound, rigorous analytical characterization is essential. This involves verifying the isotopic purity, confirming the correct placement of deuterium atoms (structural elucidation), and determining the precise molecular weight.

NMR spectroscopy is a powerful, non-destructive technique for confirming the structure of organic molecules. mdpi.com In the context of this compound, both ¹H (proton) and ²H (deuterium) NMR are invaluable.

The ¹H NMR spectrum is used to assess the completeness of the deuteration. In a perfectly perdeuterated sample, the characteristic signals corresponding to the aromatic and methyl protons of 1-methylnaphthalene would be absent. The presence of any residual proton signals allows for the calculation of isotopic purity.

Conversely, the ²H NMR spectrum will show signals corresponding to the deuterium atoms that have been incorporated into the molecule. The chemical shifts in the ²H NMR spectrum are analogous to those in the ¹H NMR spectrum, confirming that deuteration has occurred at the expected aromatic and methyl positions. The combination of 1D and 2D NMR experiments provides definitive confirmation of the molecular structure and the position of the isotopic labels. mdpi.com

Table 1: Conceptual NMR Data Comparison for 1-Methylnaphthalene and this compound This table is illustrative and shows the expected outcome of successful deuteration.

| Spectrum | Analyte | Expected Signals | Purpose of Analysis |

| ¹H NMR | 1-Methylnaphthalene | Multiple signals in aromatic region (~7.3-8.0 ppm) and a singlet in the aliphatic region (~2.7 ppm) | To identify the chemical shifts of all protons in the starting material. |

| ¹H NMR | This compound | Ideally, no signals. Trace signals indicate incomplete deuteration. | To confirm the absence of protons and assess the efficiency of H-D exchange. |

| ²H NMR | This compound | Signals corresponding to the chemical shifts of the deuterated aromatic and methyl positions. | To confirm the incorporation of deuterium at the correct positions on the molecule. |

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound. diva-portal.org For isotopically labeled compounds, high-resolution mass spectrometry (HRMS) is particularly crucial as it can measure the mass of a molecule with very high accuracy, allowing for the confirmation of its elemental and isotopic composition.

The successful synthesis of this compound (formula: C₁₁D₁₀) is verified by the detection of the correct molecular ion peak. sigmaaldrich.comlgcstandards.com The molecular weight of unlabeled 1-methylnaphthalene (C₁₁H₁₀) is approximately 142.21 g/mol , whereas the perdeuterated version (often represented as C₁₀D₇CD₃) has a molecular weight of approximately 152.26 g/mol . isotope.comsigmaaldrich.com This difference, known as the mass shift, provides clear evidence of deuteration. A mass shift of M+10 confirms that all ten hydrogen atoms have been replaced by deuterium. sigmaaldrich.com GC/MS is commonly used to separate the analyte from any impurities before it enters the mass spectrometer, ensuring accurate analysis. diva-portal.orgrsc.org

Table 2: Key Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀D₇CD₃ | isotope.com |

| Molecular Weight | 152.26 g/mol | sigmaaldrich.com |

| CAS Number | 38072-94-5 | isotope.comsigmaaldrich.com |

| Isotopic Purity | 98 atom % D | sigmaaldrich.comsigmaaldrich.comlgcstandards.com |

| Mass Shift | M+10 | sigmaaldrich.com |

| Synonym | 1,2,3,4,5,6,7-heptadeuterio-8-(trideuteriomethyl)naphthalene | lgcstandards.comnih.gov |

Analytical Applications of 1 Methylnaphthalene D10 in Environmental and Chemical Sciences

Quantitative Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) and Alkylated PAHs

1-Methylnaphthalene-d10 is frequently employed in the precise measurement of PAHs and their alkylated derivatives, which are widespread environmental pollutants often originating from petrogenic (crude oil, petroleum products) and pyrogenic (combustion) sources. diva-portal.org

In the analysis of environmental samples such as contaminated soil and water, Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for identifying and quantifying PAHs. diva-portal.org The accuracy of these measurements can be compromised by sample loss during preparation or by variations in instrument response. To correct for these potential errors, isotopically labeled internal standards are introduced into the sample at a known concentration prior to analysis. accustandard.com

This compound is used as an internal standard for the quantification of PAHs and alkylated PAHs in environmental matrices. diva-portal.org Because it has similar chemical properties and chromatographic behavior to the target analytes (like naphthalene (B1677914) and other methylnaphthalenes), it can effectively account for variability in the analytical process. diva-portal.orgrsdjournal.org In a typical GC-MS analysis operating in selected ion monitoring (SIM) mode, the instrument detects the characteristic molecular ions of both the target analytes and the deuterated standard. accustandard.com By comparing the instrument's response for the analyte to the known concentration of the internal standard, a precise quantification of the pollutant can be achieved. diva-portal.orgaccustandard.com This approach is crucial for accurate risk assessment and for determining the source of contamination, as the relative ratios of different PAHs can indicate whether the pollution is from a petrogenic or pyrogenic origin. diva-portal.org

Table 1: Examples of Deuterated Internal Standards Used in GC-MS Analysis of PAHs

| Internal Standard | Analyte(s) It Represents | Typical Matrix | Reference |

|---|---|---|---|

| This compound | Naphthalene, Methylnaphthalenes | Soil, Pore Water | diva-portal.orgaccustandard.com |

| Acenaphthene-d10 | Acenaphthylene, Acenaphthene | Soil, Sediment, Water | diva-portal.orgtdi-bi.com |

| Phenanthrene-d10 | Phenanthrene (B1679779), Anthracene | Soil, Water, Cosmetics | diva-portal.orgtdi-bi.comresearchgate.net |

| Chrysene-d12 | Chrysene, Benzo(a)anthracene | Sediment, Water | tdi-bi.comcedre.fr |

| Benzo[a]pyrene-d12 | Benzo[a]pyrene, Benzo[b]fluoranthene | Soil, Water | diva-portal.orgcedre.fr |

While GC-MS is highly effective, Liquid Chromatography-Mass Spectrometry (LC-MS) offers complementary advantages, particularly for analyzing complex mixtures that include more polar compounds, such as the photo-oxidation products and metabolites of PAHs. sciex.com A key challenge in environmental analysis is tracking the transformation of parent PAH compounds into these more polar and often more water-soluble derivatives.

The use of deuterated standards is fundamental to these investigations. For instance, studies have employed deuterated phenanthrene ([D10]Phe) to trace its metabolic pathways in biological samples using LC-MS/MS. researchgate.net In the same manner, this compound serves as an essential tool for LC-MS analyses focused on 1-methylnaphthalene (B46632). It can be used to spike environmental or biological samples to accurately quantify the parent compound and trace the formation of its degradation products, providing a more complete picture of its environmental fate and biological impact. sciex.comresearchgate.net

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid chemical analysis of solids, liquids, and gases with minimal to no sample preparation. getenviropass.combruker.com This makes it a powerful tool for high-throughput screening at ports of entry or in mobile laboratories to quickly identify hazardous substances or contaminants in various products. getenviropass.comfda.gov

The DART process involves exposing the sample to a stream of heated, excited-state gas (like helium), which ionizes the surface molecules that are then detected by the mass spectrometer. getenviropass.com Given the speed and reduced sample handling of this technique, ensuring accuracy and reliability is paramount. The utility of a stable, isotopically labeled compound like this compound in this context is for method validation and performance verification. It can be used as a reference material to confirm the sensitivity and accuracy of a DART-MS screening method designed for PAHs or related compounds, ensuring that the rapid screening process yields dependable results. fda.gov

Application in Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Tracing Environmental Fate and Transport Processes of Methylnaphthalenes

Understanding the environmental journey of pollutants—from their release to their ultimate fate—is crucial for environmental science. This includes processes like volatilization, transport, and biodegradation. cdc.gov Deuterated standards are invaluable in these studies for tracking the movement and transformation of their non-deuterated counterparts.

Biodegradation is a key process that determines the persistence of PAHs in the environment. Studies investigating the breakdown of contaminants like 1-methylnaphthalene in groundwater, soil, and seawater rely on accurate quantification. cdc.gov In this context, this compound is used as a surrogate standard. It is added to environmental samples at the beginning of the analytical procedure to monitor the recovery of the target analytes during extraction and cleanup steps. defra.gov.uk Low recoveries of the surrogate can indicate problems with the extraction process, ensuring that measured concentrations of the pollutant accurately reflect what is in the environment and are not an artifact of the method.

Microbes can degrade PAHs under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, though the pathways and resulting products differ significantly. qut.edu.au Aerobic degradation of naphthalene-like compounds often proceeds via dioxygenase enzymes. asm.org

Anaerobic degradation is particularly relevant in contaminated aquifers and sediments where oxygen is scarce. researchgate.net Research has shown that 1-methylnaphthalene can be biodegraded by microbial consortia under these conditions. sci-hub.seresearchgate.net Specific metabolites have been identified that provide insight into the biochemical mechanisms at play. For example, under iron-reducing conditions, an anaerobic culture enriched with 1-methylnaphthalene was found to produce 1-naphthoic acid as a metabolite. researchgate.net In other studies of anaerobic, hydrocarbon-impacted environments, metabolites such as naphthyl-2-methylsuccinic acid have been identified, indicating a different pathway of microbial attack. sci-hub.se The study of these metabolites is essential for confirming in-situ biodegradation and understanding how these contaminants are naturally attenuated in the environment.

Table 2: Research Findings on Anaerobic Transformation of Methylnaphthalenes

| Parent Compound | Environmental Condition | Key Metabolite(s) Identified | Significance | Reference |

|---|---|---|---|---|

| 1-Methylnaphthalene | Iron-reducing culture | 1-Naphthoic acid | Demonstrates a specific anaerobic pathway for 1-methylnaphthalene degradation. | researchgate.net |

| 2-Methylnaphthalene (B46627) | Sulfate-reducing consortium | 2-Naphthoic acid | Identifies a central intermediate in the anaerobic degradation of 2-methylnaphthalene. | asm.org |

| Methylnaphthalenes | Anaerobic (unspecified) | Naphthyl-2-methylsuccinic acid | Indicates fumarate (B1241708) addition as a mechanism of anaerobic activation. | sci-hub.se |

| Naphthalene | Sulfate-reducing culture | 2-Naphthoic acid, Reduced bicyclic carboxylic acids | Shows carboxylation as an initial step in anaerobic naphthalene degradation. | asm.org |

Compound Index

Investigation of Biodegradation Pathways in Aqueous and Soil Environments

Carbon Flow Tracing in Complex Bioremediation Systems

In the field of bioremediation, understanding the metabolic pathways and identifying the microorganisms responsible for degrading pollutants is crucial for optimizing cleanup strategies. Stable Isotope Probing (SIP) is a powerful technique used to trace the flow of carbon from a contaminant into the microbial community. asm.orgbiorxiv.orgfrontiersin.org While many SIP studies utilize ¹³C-labeled compounds, deuterated analogues such as this compound can serve a similar and complementary role.

By introducing this compound into a contaminated soil or water sample, researchers can track its fate and transformation. The deuterium (B1214612) label acts as a conservative tracer, allowing scientists to follow the compound through various physical, chemical, and biological processes. As microorganisms metabolize the deuterated compound, the deuterium is incorporated into their biomass, including their DNA, RNA, and proteins. Subsequent analysis can identify the specific microbes that have consumed the contaminant. duke.edu This approach helps to elucidate degradation pathways and pinpoint the key bacterial or fungal species actively breaking down the pollutant in situ. nih.govresearchgate.net Although direct studies detailing the use of this compound for carbon flow tracing are not prevalent, the principles established with other isotopically-labeled PAHs, like ¹³C-naphthalene, demonstrate the utility of this method for tracking bioremediation processes. asm.orgbiorxiv.org

Atmospheric Chemistry and Reaction Kinetics Studies

This compound is instrumental in atmospheric chemistry research, particularly in studies aimed at understanding the fate of PAHs in the gas phase.

Determination of Rate Constants for Gas-Phase Reactions with Atmospheric Oxidants (e.g., Chlorine Atoms)

PAHs released into the atmosphere can react with various oxidants, such as hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and chlorine atoms (Cl). These reactions are significant degradation pathways, especially in coastal and marine environments where chlorine atom concentrations can be elevated. To assess the atmospheric lifetime and impact of these pollutants, it is essential to determine the rate constants of their reactions.

Researchers have used this compound in laboratory studies to measure the rate constant for its gas-phase reaction with chlorine atoms. In one such study, a relative rate technique was employed at 296 ± 2 K. The rate constant for the reaction of Cl atoms with 1-Methylnaphthalene (1-MN) was determined, and the deuterated version, this compound, was used to investigate the reaction mechanism.

| Compound | Rate Constant (x 10-10 cm3 molecule-1 s-1) |

|---|---|

| 1-Methylnaphthalene (1-MN) | 1.21 ± 0.16 |

| This compound | Data used for isotope effect studies |

Elucidation of Reaction Pathways and Product Formation through Deuterium Isotope Effects

The use of this compound is critical for understanding the mechanics of these atmospheric reactions. By comparing the reaction rate of the standard compound (1-Methylnaphthalene) with its deuterated counterpart, scientists can determine the kinetic isotope effect (KIE). A significant KIE suggests that the breaking of a carbon-hydrogen (or carbon-deuterium) bond is a rate-determining step in the reaction.

Studies on the reaction of chlorine atoms with 1-Methylnaphthalene and this compound have shown a measurable deuterium isotope effect. This finding indicates that the reaction proceeds primarily through the abstraction of a hydrogen (or deuterium) atom from the methyl group, rather than by chlorine addition to the aromatic ring. This H-atom abstraction pathway is the dominant, if not sole, reaction mechanism for alkyl-substituted naphthalenes. The major products identified from the reaction of 1-Methylnaphthalene with Cl atoms are 1-naphthaldehyde (B104281) and 1-naphthyl alcohol, confirming the abstraction pathway.

Application in the Characterization of Complex Organic Mixtures

Due to its chemical similarity to target analytes and its distinct mass, this compound is an ideal internal standard for quantitative analysis using gas chromatography-mass spectrometry (GC-MS).

Petroleum Hydrocarbon Fingerprinting and Source Identification

Petroleum products and crude oils are complex mixtures of hydrocarbons, including numerous PAHs and their alkylated derivatives. Chemical fingerprinting is a forensic technique used to identify the source of petroleum contamination. This process relies on the accurate quantification of specific marker compounds and their ratios.

In these analyses, a known quantity of a deuterated standard, such as this compound, is added to the sample extract before GC-MS analysis. diva-portal.orgepa.gov Because the internal standard behaves almost identically to the target analytes (like 1-methylnaphthalene) during extraction, cleanup, and injection, any loss of sample during these steps affects both the standard and the analyte equally. By comparing the detector response of the analyte to that of the internal standard, analysts can calculate the analyte's concentration with high precision and accuracy, correcting for variations in sample processing and instrument response. nsf.govscielo.br

Analysis of Particulate Matter Composition in Atmospheric and Indoor Environments

PAHs are frequently found adsorbed to particulate matter (PM) in both outdoor and indoor air, posing significant health risks. To assess human exposure and identify pollution sources, regulatory agencies and researchers measure the concentration of specific PAHs in PM samples.

The standard method for this analysis involves collecting PM on filters, extracting the organic compounds, and analyzing them by GC-MS. epa.gov Deuterated PAHs, including acenaphthene-d10, phenanthrene-d10, and chrysene-d12, are commonly used as internal standards. mdpi.comaaqr.orgmdpi.com this compound serves as an excellent internal standard for the quantification of 1-methylnaphthalene and other related two- and three-ring PAHs. Adding it to the sample at the beginning of the analytical process allows for the correction of analyte losses during the complex extraction and cleanup procedures, ensuring the reliability and accuracy of the final reported concentrations. helcom.fi

Mechanistic Research on the Degradation and Biotransformation of 1 Methylnaphthalene Contextual Relevance of D10 As a Tracer

Aerobic Biodegradation Mechanisms

In the presence of oxygen, bacteria employ oxidative pathways to attack the 1-methylnaphthalene (B46632) molecule. These processes typically involve the initial incorporation of oxygen atoms, leading to the destabilization and eventual cleavage of the aromatic rings.

A prominent and well-studied microorganism in the context of 1-methylnaphthalene degradation is Pseudomonas putida CSV86, a bacterium isolated from soil contaminated with petroleum products. nih.govethz.chasm.orgplos.org This versatile bacterium can utilize 1-methylnaphthalene as its sole source of carbon and energy. nih.govethz.ch Its genome reveals a comprehensive set of genes encoding the necessary enzymes for the breakdown of various aromatic compounds. plos.org Other bacteria capable of degrading 1-methylnaphthalene include species from the genera Marinobacter, Neptunomonas, and Sphingomonas. ethz.chnih.gov

The key enzymatic activities in the initial stages of aerobic degradation are catalyzed by dioxygenase enzymes. nih.gov These multi-component enzyme systems are responsible for the initial attack on the aromatic ring. nih.gov

Pseudomonas putida CSV86 degrades 1-methylnaphthalene via two primary pathways. ethz.chnih.gov The main productive pathway, often termed the "carbon source pathway," involves the hydroxylation of the unsubstituted aromatic ring. nih.govfrontiersin.org This process is initiated by a naphthalene (B1677914) dioxygenase enzyme, which adds two hydroxyl groups to the ring, forming cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene. ethz.chnih.gov

This dihydrodiol intermediate is then further oxidized by a dehydrogenase to yield 1,2-dihydroxynaphthalene. nih.gov Subsequent enzymatic reactions lead to the formation of central intermediates like methylsalicylate and methylcatechol. ethz.chnih.gov These catecholic compounds then undergo ring cleavage, a critical step where the aromatic structure is broken. nih.gov The resulting aliphatic intermediates are channeled into the central metabolic pathways of the bacterium, such as the tricarboxylic acid (TCA) cycle, to generate energy and cellular building blocks. ethz.chnih.gov

Interactive Data Table: Key Metabolites in the Aerobic Degradation of 1-Methylnaphthalene by Pseudomonas putida CSV86

| Metabolite | Role in Pathway |

| cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene | Initial product of ring hydroxylation |

| 1,2-Dihydroxynaphthalene | Intermediate formed from the dihydrodiol |

| Methylsalicylate | Central aromatic intermediate |

| Methylcatechol | Key intermediate prior to ring cleavage |

| 2-Hydroxymuconic semialdehyde | Product of meta-cleavage of catechol |

| Pyruvic acid | Central metabolite entering primary metabolism |

| Acetaldehyde | Central metabolite entering primary metabolism |

In addition to ring hydroxylation, a second pathway exists in Pseudomonas putida CSV86, which involves the oxidation of the methyl group of 1-methylnaphthalene. nih.govethz.chfrontiersin.org This is considered a "detoxification pathway". frontiersin.org The methyl group is first hydroxylated to form 1-hydroxymethylnaphthalene. ethz.chcdc.gov This is then further oxidized to 1-naphthaldehyde (B104281) and subsequently to 1-naphthoic acid. cdc.govnih.gov

Interestingly, P. putida CSV86 cannot utilize 1-naphthoic acid as a growth substrate, leading to its excretion into the surrounding medium as a dead-end product. ethz.chfrontiersin.org However, in other organisms, such as in rat and human liver microsomes, the oxidation of the methyl group is the predominant metabolic route. cdc.gov

Pathways Involving Aromatic Ring Hydroxylation and Subsequent Cleavage

Anaerobic Biotransformation Mechanisms

Under anaerobic conditions, in the absence of oxygen, microorganisms employ different biochemical strategies to break down 1-methylnaphthalene. These pathways are generally slower than their aerobic counterparts and involve unique activation reactions.

For non-substituted PAHs like naphthalene, two primary activation mechanisms have been proposed: carboxylation and methylation. oup.comunesp.br Carboxylation involves the direct addition of a carboxyl group to the aromatic ring. unesp.brnih.gov For instance, naphthalene can be carboxylated to 2-naphthoic acid. nih.gov

Another proposed initial step is methylation, where a methyl group is added to the naphthalene molecule to form 2-methylnaphthalene (B46627). oup.comuni-konstanz.de This would then be followed by other reactions. While these pathways have been primarily studied for naphthalene, they provide a framework for understanding the potential anaerobic fate of 1-methylnaphthalene. Some studies suggest that 1-methylnaphthalene might be cometabolically degraded via carboxylation. sci-hub.se An iron-reducing enrichment culture has been shown to produce 1-naphthoic acid as a metabolite during growth on 1-methylnaphthalene, indicating a pathway distinct from that of naphthalene and 2-methylnaphthalene in sulfate-reducing bacteria. nih.gov

For alkylated PAHs like 2-methylnaphthalene, a well-established anaerobic activation mechanism is the addition of fumarate (B1241708) to the methyl group. nih.govresearchgate.netasm.org This reaction is catalyzed by a glycyl radical enzyme, such as (2-naphthylmethyl)succinate synthase, forming naphthyl-2-methyl-succinic acid. nih.govasm.org This initial product then undergoes a series of reactions, similar to β-oxidation, to eventually form 2-naphthoic acid, a central metabolite in the anaerobic degradation of both naphthalene and 2-methylnaphthalene. nih.govuni-konstanz.de

It has been proposed that 1-methylnaphthalene could also be activated via the addition of fumarate. sci-hub.se Specifically, it is suggested that 1-methylnaphthalene might undergo methylation at the C2 position, followed by the addition of fumarate. sci-hub.se

Interactive Data Table: Proposed Mechanisms in Anaerobic Degradation of Methylnaphthalenes

| Mechanism | Substrate(s) | Key Intermediate(s) |

| Carboxylation | Naphthalene, 1-Methylnaphthalene | 2-Naphthoic acid, 1-Naphthoic acid |

| Fumarate Addition | 2-Methylnaphthalene | Naphthyl-2-methyl-succinic acid, 2-Naphthoic acid |

| Methylation followed by Fumarate Addition | 1-Methylnaphthalene (proposed) | (1-methyl-naphthyl)-2-methylsuccinate |

Proposed Carboxylation and Methylation Pathways

Atmospheric Transformation Mechanisms

In the atmosphere, 1-methylnaphthalene is primarily removed through gas-phase reactions, with daytime reactions initiated by the hydroxyl (OH) radical being a dominant loss process. collectionscanada.gc.caosti.gov The atmospheric lifetime of 1-methylnaphthalene due to this reaction is estimated to be on the order of a few hours. scirp.org

The atmospheric oxidation of 1-methylnaphthalene is predominantly initiated by radicals, most notably the hydroxyl (OH) radical during the day and the nitrate (B79036) (NO₃) radical at night. scirp.orgosti.gov The reaction with OH radicals is particularly significant for the daytime degradation of 1-methylnaphthalene. osti.gov

The process begins with the addition of the OH radical to the aromatic ring system, forming an OH-adduct. escholarship.org This is the major reaction pathway. A minor pathway involves the abstraction of a hydrogen atom from the methyl group. escholarship.orgmdpi.com The initial OH-adduct is unstable and reacts further, primarily with molecular oxygen (O₂). scirp.org This leads to the formation of a methylnaphthalene peroxy radical. scirp.org Subsequent reactions of this peroxy radical with other atmospheric constituents like nitric oxide (NO), nitrogen dioxide (NO₂), or other peroxy radicals (RO₂) drive the formation of a complex mixture of products. scirp.org

Studies using deuterated 1-methylnaphthalene-d10 have been crucial in elucidating these mechanisms. For instance, investigations into the reaction of 1-methylnaphthalene with chlorine (Cl) atoms, which can be relevant in marine and coastal atmospheres, utilized 1-MN-d10. acs.org The observed deuterium (B1214612) isotope effect confirmed that the reaction proceeds via H- (or D-) atom abstraction from the methyl group, a key mechanistic insight. acs.org

The reaction rates for these radical-initiated processes are critical for determining the atmospheric persistence of 1-methylnaphthalene.

Table 1: Selected Gas-Phase Reaction Rate Constants for 1-Methylnaphthalene

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Reference |

|---|---|---|---|

| OH Radical | (5.1 ± 1.2) x 10⁻¹¹ | ~3-4 hours | scirp.org |

| Cl Atom | (1.21 ± 0.16) x 10⁻¹⁰ | - | acs.org |

Note: Atmospheric lifetime is an estimate and can vary significantly with radical concentrations.

The radical-initiated oxidation of 1-methylnaphthalene results in a wide array of secondary products, which can be broadly categorized as oxygenated or halogenated derivatives. The specific products formed depend on the initiating radical (e.g., OH, Cl) and ambient conditions, such as the concentration of nitrogen oxides (NOₓ). escholarship.orgnih.gov

Oxygenated Products:

The reaction of 1-methylnaphthalene with OH radicals leads to both ring-retained and ring-opened oxygenated products. scirp.org

Ring-Retained Products: These products maintain the naphthalene ring structure. They primarily result from the oxidation of the methyl group. Key identified products include 1-naphthaldehyde and 1-naphthoic acid. scirp.orgnih.gov The formation of these compounds proceeds from the initial H-abstraction or through the transformation of the methylnaphthalene peroxy radical. scirp.org

Ring-Opened Products: These are formed when the aromatic ring system is cleaved. This pathway also proceeds from the initial OH-adduct. scirp.org One significant ring-opened product identified is (E)-3-(2-acetylphenyl)acrylaldehyde. scirp.org Other dicarbonyl products are also formed through this pathway. acs.org Under certain conditions, phthalic anhydride (B1165640) has also been detected as a transformation product. scirp.org

The formation of secondary organic aerosols (SOA) from the photooxidation of 1-methylnaphthalene is a significant consequence of these reactions, with the composition being a complex mixture of these oxygenated products. nih.govcopernicus.org Studies have shown that under low-NOₓ conditions, the reactions of peroxy radicals (RO₂) with hydroperoxy radicals (HO₂) or other RO₂ radicals become more important, leading to different product distributions and higher SOA yields compared to high-NOₓ conditions. copernicus.orgcopernicus.org

Halogenated Products:

In environments with significant concentrations of chlorine atoms, such as coastal or marine areas, the reaction of Cl with 1-methylnaphthalene can be a relevant transformation pathway. acs.org Research has demonstrated that this reaction proceeds via H-atom abstraction from the methyl group, leading to the formation of chlorinated products. acs.org While direct identification of chlorinated 1-methylnaphthalene products in ambient air is complex, laboratory studies using this compound have confirmed the mechanism leading to their formation. acs.org The primary products identified from the Cl-initiated oxidation are analogous to the OH-initiated pathway, such as 1-naphthaldehyde, rather than chlorinated aromatic rings. acs.org However, the potential for formation of chlorinated PAHs from various atmospheric processes remains an area of active research. copernicus.org

Table 2: Major Identified Transformation Products of 1-Methylnaphthalene

| Initiating Radical | Product | Product Type | Reference |

|---|---|---|---|

| OH | 1-Naphthaldehyde | Oxygenated (Ring-Retained) | scirp.orgnih.gov |

| OH | 1-Naphthoic Acid | Oxygenated (Ring-Retained) | scirp.org |

| OH | 1-Naphthylmethanol | Oxygenated (Ring-Retained) | scirp.org |

| OH | (E)-3-(2-acetylphenyl)acrylaldehyde | Oxygenated (Ring-Opened) | scirp.org |

| OH | Phthalic Anhydride | Oxygenated (Ring-Opened) | scirp.org |

| Cl | 1-Naphthaldehyde | Oxygenated (from abstraction) | acs.org |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1,2-dimethylnaphthalene |

| 1-methylnaphthalene |

| This compound |

| 1-naphthoic acid |

| 1-naphthaldehyde |

| 1-naphthylmethanol |

| (E)-3-(2-acetylphenyl)acrylaldehyde |

| Chlorine |

| Deuterium |

| Hydroxyl radical |

| Molecular oxygen |

| Nitric oxide |

| Nitrate radical |

| Nitrogen dioxide |

Advanced Methodological Considerations in Research Utilizing 1 Methylnaphthalene D10

Optimization of Chromatographic Separations for Deuterated and Undeuterated Analogues

Achieving clear separation between 1-Methylnaphthalene-d10 and its undeuterated counterpart, 1-methylnaphthalene (B46632), is critical for accurate quantification. This separation is primarily accomplished through gas chromatography (GC), where the optimization of column selection and temperature programming plays a pivotal role.

The choice of the GC column is a determining factor in the separation of isotopologues. A column with a high number of theoretical plates is essential for enhancing the resolution of closely eluting compounds like this compound and its non-deuterated form. researchgate.net Columns with a 5% phenyl, 94% methyl, 1% vinyl silicone bonded phase, such as the J & W DB-5 or equivalent, are frequently employed for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their deuterated analogs. epa.gov The specific dimensions of the column, including length, internal diameter, and film thickness, also contribute to the separation efficiency. For instance, a 60 m x 0.25 mm ID x 0.25 μm film thickness HP5-MS column or equivalent has been utilized in methods for determining parent and alkyl PAHs. accustandard.com

Temperature programming is another critical parameter that must be carefully optimized. A typical oven program involves an initial isothermal hold, followed by one or more temperature ramps. accustandard.com For example, a program might start with a 5-minute hold at 40°C, followed by a ramp of 50°C/minute to 110°C, and then a ramp of 12°C/minute to 320°C with a final hold. accustandard.com The ramp rates and hold times are adjusted to maximize the separation between the deuterated and undeuterated analytes while maintaining reasonable analysis times. Slower ramp rates can often improve resolution. The goal is to exploit the slight differences in volatility and interaction with the stationary phase between the two isotopic forms.

Interactive Table: Example GC Column and Temperature Program Parameters

| Parameter | Value | Reference |

|---|---|---|

| GC Column | Agilent HP-5MS (or equivalent) | accustandard.com |

| Length | 60 m | accustandard.com |

| Internal Diameter | 0.25 mm | accustandard.com |

| Film Thickness | 0.25 µm | accustandard.com |

| Inlet Temperature | 320 °C (splitless mode) | accustandard.com |

| Oven Program | ||

| Initial Temperature | 40 °C | accustandard.com |

| Initial Hold Time | 5 min | accustandard.com |

| Ramp 1 Rate | 50 °C/min | accustandard.com |

| Ramp 1 End Temp | 110 °C | accustandard.com |

| Ramp 2 Rate | 12 °C/min | accustandard.com |

| Ramp 2 End Temp | 320 °C | accustandard.com |

Integration of Multi-Dimensional Chromatography with Mass Spectrometry for Enhanced Characterization

For complex matrices where co-elution of analytes is a significant challenge, one-dimensional GC-MS may not provide sufficient resolution. In such cases, multi-dimensional chromatography, particularly comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS), offers a powerful solution for enhanced characterization. This technique provides a significant increase in peak capacity and separation power.

In GCxGC-MS, two columns with different stationary phase selectivities are connected in series. The effluent from the first dimension column is trapped and then rapidly re-injected onto the second, shorter column. This process is repeated throughout the analysis, resulting in a two-dimensional chromatogram with significantly improved resolution. This enhanced separation is particularly beneficial for distinguishing this compound from a multitude of other compounds in a complex sample, ensuring more accurate identification and quantification. For instance, heart-cut two-dimensional gas chromatography-mass spectrometry has been used for the quantification of odorous and potentially harmful substances, including methylnaphthalenes, in complex samples like acrylic paint. fraunhofer.de

The mass spectrometer, when operated in selected ion monitoring (SIM) mode, further enhances selectivity and sensitivity by monitoring only the specific mass-to-charge ratios (m/z) of the target analytes and their deuterated standards. fraunhofer.de For this compound, the accurate mass is 152.141. lgcstandards.com

Development and Validation of Quality Assurance and Quality Control Protocols for Isotopic Standards

The reliability of analytical data generated using this compound as an internal standard is contingent upon the implementation of stringent quality assurance (QA) and quality control (QC) protocols. epa.gov These protocols are designed to monitor the performance of the entire analytical method and ensure that the results are accurate, precise, and defensible. fda.gov

The development of QA/QC protocols involves several key components:

Method Validation: This is the process of demonstrating that an analytical method is suitable for its intended purpose. fda.gov Key validation parameters include accuracy, precision, selectivity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range. fda.gov The use of deuterated standards like this compound can help compensate for matrix effects and improve the accuracy of the results. d-nb.info

Calibration: The instrument is calibrated using a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard, this compound. epa.gov The response of the analyte relative to the internal standard is used to generate a calibration curve.

Method Blanks: A clean reference matrix is analyzed to ensure that there is no contamination from the laboratory environment, reagents, or instrumentation. epa.gov

Replicate Analyses: Analyzing replicate samples provides a measure of the precision of the method. fda.gov

Quality Control Samples: QC samples, which can be certified reference materials or laboratory-fortified materials, are analyzed alongside the unknown samples to monitor the accuracy and precision of the method on an ongoing basis. eurachem.org

The validation of these protocols is crucial and should be documented thoroughly. This includes establishing acceptance criteria for all QA/QC checks. Any deviations from these criteria must be investigated and corrective actions taken.

Interactive Table: Key QA/QC Protocol Components for Isotopic Standards

| QA/QC Component | Purpose | Key Parameters/Checks |

|---|---|---|

| Method Validation | To demonstrate method suitability for its intended purpose. | Accuracy, precision, selectivity, LOD, LOQ, linearity, range. fda.gov |

| Calibration | To establish the relationship between analyte response and concentration. | Calibration curve, response factors. epa.gov |

| Method Blanks | To assess for contamination. | Absence of target analytes above a defined level. epa.gov |

| Replicate Analyses | To evaluate method precision. | Relative percent difference (RPD) or coefficient of variation (CV). fda.gov |

| Quality Control Samples | To monitor ongoing method performance. | Recovery of analytes within established limits. eurachem.org |

Emerging Research Directions and Future Perspectives for 1 Methylnaphthalene D10

Development of Novel Isotopic Labeling Strategies for Targeted Research

Isotopic labeling is one of the most powerful and least invasive methods for monitoring substances and elucidating complex reaction mechanisms. researchgate.net For compounds like 1-Methylnaphthalene-d10, the focus is shifting from its passive use as a quantification standard to its active use in more sophisticated labeling strategies. The future in this area lies in creating isotopic tags that are not just markers, but functional tools for targeted research.

Drawing inspiration from advancements in other fields, such as proteomics and glycomics, new strategies could be adapted for PAHs and their metabolites. nih.gov For instance, the development of multiplexed tagging reagents, which allow for the simultaneous comparison of multiple samples with an internal standard in a single mass spectrometry analysis, represents a significant leap forward. nih.gov Applying this concept, derivatives of this compound could be synthesized to act as part of a suite of isotopic labels, each with a unique mass shift, enabling differential analysis of multiple experimental conditions at once.

Furthermore, advanced techniques emerging from protein research, such as the use of cell-free expression systems to selectively introduce isotope labels at specific sites, offer an intriguing possibility. While directly applying this to a small molecule like this compound is not straightforward, the principle of site-specific labeling could inspire the synthesis of custom-deuterated analogues. These analogues could be designed to probe specific metabolic steps, for example, by placing deuterium (B1214612) atoms on the methyl group versus the aromatic rings to differentiate metabolic attacks at these distinct positions. Such targeted labeling would provide unprecedented detail on enzymatic processes and reaction pathways involving PAH metabolites.

Expanding Applications in Metabolomics and Systems Biology Beyond Environmental Contexts

While this compound is a staple of environmental testing, its potential in broader biological studies like metabolomics and systems biology is increasingly recognized. The non-deuterated parent compound, 1-methylnaphthalene (B46632), is not merely an industrial pollutant but has been identified as a biological metabolite. hmdb.ca It is found in various foods, including corn and black walnuts, and its presence suggests it could be a potential biomarker for the consumption of these products. hmdb.ca This inherent biological relevance provides a strong rationale for using this compound to study its metabolic fate and impact in non-environmental contexts.

In metabolomics, stable isotope-labeled compounds are critical for accurate quantification and for tracing the flow of molecules through metabolic pathways. This compound serves as an ideal standard for tracking the uptake and transformation of its non-labeled counterpart within a biological system. A key example of its use in a complex biological matrix comes from research supporting the Deepwater Horizon Natural Resource Damage Assessment (NRDA). nist.gov In an interlaboratory comparison study, wildlife blood was fortified with various PAHs, and their deuterated analogues, including this compound, were used for precise quantification. nist.gov This application demonstrates the compound's effectiveness in a biological context, a methodology directly transferable to metabolomics studies aiming to understand how organisms process xenobiotics.

The table below summarizes the compounds used in the NRDA interlaboratory study, highlighting the use of this compound as a tool for analysis in a biological matrix. nist.gov

| Material Type | Analyte Group | Specific Compounds Added (Partial List) | Isotopic Standards Used (Partial List) |

| Alligator Plasma | Polycyclic Aromatic Hydrocarbons (PAHs) | Fluorene, Phenanthrene (B1679779), Pyrene | Naphthalene-d8, Acenaphthene-d10, This compound |

| Alligator Whole Blood | Polycyclic Aromatic Hydrocarbons (PAHs) | Fluorene, Phenanthrene, Pyrene | Naphthalene-d8, Acenaphthene-d10, This compound |

| Solution | Polycyclic Aromatic Hydrocarbons (PAHs) | Fluorene, Phenanthrene, Pyrene | Chrysene-d12, Perylene-d12 |

This interactive table is based on data from the NIST Interlaboratory Comparison study designed to support the Deepwater Horizon NRDA, showcasing the application of deuterated standards in complex biological samples. nist.gov

Future systems biology research could deploy this compound to map the interactions between PAH exposure and an organism's metabolic network, identifying affected proteins and pathways beyond the initial biotransformation steps.

Interdisciplinary Research at the Interface of Environmental Chemistry, Analytical Chemistry, and Biological Sciences

This compound is a key enabling tool for interdisciplinary research that connects the concentration of a chemical in the environment to its ultimate biological effect. This research sits (B43327) at the interface of environmental chemistry (studying the fate of pollutants), analytical chemistry (measuring the pollutants with high precision), and biological sciences (assessing the impact on organisms).

A prime example of this synergy is the use of deuterated PAHs to validate methods for predicting bioavailability. nih.gov It is often difficult to determine what fraction of a historically-aged contaminant in soil is actually available for uptake by organisms. nih.gov One novel research strategy involves spiking contaminated soil with deuterated PAHs, such as this compound. nih.gov Because the deuterated versions have nearly identical physicochemical properties to their non-deuterated counterparts, they can act as a proxy for freshly added, more available contaminants. nih.gov By comparing the ratio of the deuterated (fresh) to non-deuterated (aged) PAH in both chemical soil extractions and in the tissues of organisms living in that soil (e.g., earthworms), scientists can effectively evaluate how well a chemical method predicts true bioavailability. nih.gov

The following table presents conceptual findings from such a study, demonstrating how the isotope ratio method works. nih.gov

| Sample Type | dPAH:PAH Ratio (Conceptual) | Interpretation |

| Chemical Extraction (Cyclodextrin) | 1.5 | The chemical method extracts a higher proportion of the fresh, deuterated PAH. |

| Earthworm Tissue (Eisenia fetida) | 2.5 | The organism accumulates an even greater proportion of the fresh, deuterated PAH. |

| Plant Tissue (Lolium multiflorum) | 1.6 | The plant accumulates a proportion of the fresh PAH similar to the chemical extraction. |

This interactive table illustrates the isotope ratio method used to validate bioavailability predictions. The differing ratios indicate that the earthworm is more effective at taking up the freshly added, bioavailable PAH fraction than the chemical extraction method would predict. nih.gov

This approach provides a crucial link between a chemical measurement and a biological outcome, a hallmark of powerful interdisciplinary science. Similarly, this compound is used as an internal standard for quantifying PAHs in marine life and for studying the impact of pollution from sources like shipwrecks on sediment microbial communities, directly linking anthropogenic inputs to changes in ecosystem biology. helcom.fifrontiersin.org This research is vital for accurate risk assessment and for understanding the subtle, long-term impacts of chemical contaminants on the environment.

Q & A

Basic Research Questions

Q. What are the critical parameters for detecting 1-Methylnaphthalene-d10 in environmental samples, and which analytical methods are recommended?

- Methodological Answer : Detection in environmental matrices (air, water, sediment) requires gas chromatography-mass spectrometry (GC-MS) coupled with isotope dilution techniques to distinguish deuterated analogs from non-deuterated background signals. Sample preparation should include solid-phase extraction (SPE) for aqueous samples or Soxhlet extraction for soils/sediments, followed by cleanup steps to remove interfering compounds. Quantification should use deuterated internal standards (e.g., 1-Methylnaphthalene-d12) to correct for matrix effects .

Q. How should researchers handle and store this compound to ensure stability and prevent isotopic exchange?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to minimize photodegradation and isotopic exchange. Use anhydrous solvents (e.g., deuterated chloroform) for dissolution to avoid proton-deuterium exchange. Handling should occur in fume hoods with personal protective equipment (PPE), as naphthalene derivatives are potential lachrymators and respiratory irritants .

Q. What inclusion criteria should guide the selection of animal studies for toxicity assessments of this compound?

- Methodological Answer : Prioritize studies with defined exposure routes (inhalation, oral, dermal), controlled dosing regimens, and endpoints aligned with systemic effects (e.g., hepatic, renal, respiratory). Studies must report species, strain, sex, and sample size. Exclude non-peer-reviewed sources unless validated by independent expert review for methodological rigor .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across different studies?

- Methodological Answer : Apply a tiered risk-of-bias assessment (e.g., ATSDR’s framework) to evaluate study quality. Key factors include randomization, blinding, and completeness of outcome reporting (Table C-7, ). Use meta-analytic tools to harmonize dose-response data, adjusting for confounding variables (e.g., metabolic enzyme polymorphisms in animal models). Confidence ratings (Step 6, ) help prioritize high-quality evidence for hazard identification.

Q. What experimental designs minimize bias in mechanistic studies of this compound's metabolic pathways?

- Methodological Answer : Use cross-over designs with isotopic tracing (e.g., deuterium labeling) to track metabolic intermediates. Include negative controls (e.g., non-deuterated analogs) and positive controls (known CYP450 inhibitors). Randomize animal cohorts and blind researchers to exposure groups during data collection. Validate findings with in vitro models (e.g., human hepatocyte cultures) to confirm relevance to human toxicokinetics .

Q. What are the key research gaps in understanding the long-term health effects of this compound exposure?

- Methodological Answer : Current gaps include:

- Chronic toxicity data : Most studies focus on acute exposure; subchronic assays (≥90 days) are needed to assess cumulative effects.

- Susceptible populations : Limited data on age- or disease-modulated toxicity (e.g., pre-existing respiratory conditions).

- Environmental fate : Degradation pathways and bioaccumulation potential in aquatic systems remain understudied.

Prioritize studies addressing these gaps using ATSDR’s data needs framework (Section 6.2, ).

Q. How can scoping reviews optimize literature searches for this compound's genotoxic potential?

Define research questions (e.g., "Does this compound induce DNA adducts?").

Search multiple databases (PubMed, TOXCENTER) using MeSH terms (e.g., Polycyclic Aromatic Hydrocarbons/toxicity) and CAS-number filters.

Screen studies for endpoints like micronucleus assays, comet assays, or in vitro mutagenicity.

Consult grey literature (e.g., EPA reports) to identify unpublished data.

Validate findings through stakeholder workshops to refine hypotheses .

Data Integration and Reporting

Q. What statistical approaches are recommended for integrating heterogeneous toxicity datasets?

- Methodological Answer : Use Bayesian hierarchical models to account for inter-study variability. Weight studies by sample size and risk-of-bias scores (Table C-6, ). Sensitivity analyses should test assumptions (e.g., linear vs. threshold dose-response). Report results using standardized metrics (e.g., benchmark dose levels) to facilitate regulatory translation .

Q. How should researchers address conflicting evidence on this compound's hepatotoxicity in rodents vs. in vitro models?

- Methodological Answer : Conduct species-specific physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities. Compare metabolic clearance rates (e.g., CYP1A2 activity) between rodents and human-derived cell lines. Validate with interspecies RNA-seq data to identify conserved vs. divergent detoxification pathways .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.